2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione
Overview
Description
The compound “2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione” has the molecular formula C14H8N4O2 .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, the structural design of a compound was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro [2.4]heptan-7-amine . Another study reported the synthesis of 1-H-pyrazole-3-carboxamide derivatives that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .Molecular Structure Analysis
The molecular structure of “2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione” involves a pyrimidine-fused heterocycle .Physical And Chemical Properties Analysis
The compound has a molecular weight of 264.23900, a density of 1.595 g/cm3, and a boiling point of 538.706ºC at 760 mmHg .Scientific Research Applications
1. Multi-Targeted Kinase Inhibitors and Apoptosis Inducers This compound has been used in the development of more potent and effective targeted kinase inhibitors (TKIs). Specifically, halogenated derivatives of this compound have shown promising cytotoxic effects against different cancer cell lines . Notably, one of these derivatives emerged as a potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Antitubercular Agents
The compound has been explored as a potential antitubercular agent. A library of derivatives of this compound was synthesized and their structure-activity relationships were studied. Some of these derivatives displayed in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Anti-Rheumatic Agents
Research has indicated that this compound could be used in the design and development of novel anti-rheumatic agents targeting Bruton’s tyrosine kinase (BTK) in rheumatoid arthritis (RA) .
Pharmaceutical Intermediate
The compound finds applications as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment .
Nitric Oxide Production Inhibitors
This compound has been used in the development of novel nitric oxide production inhibitors . These inhibitors did not affect cell proliferation, indicating that their inhibition of NO production was not related to cell viability .
Future Directions
The future directions for research on “2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione” could involve further exploration of its synthesis, properties, and potential applications. The development of related compounds with improved FLT3 and CDK inhibition could also be a promising area of research .
Mechanism of Action
Target of Action
The primary targets of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione are multiple kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating processes such as cell proliferation, survival, and apoptosis .
Mode of Action
2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione interacts with its targets by inhibiting their activity. This compound has shown significant activity against its target kinases, with IC50 values ranging from 40 to 204 nM, comparable to the well-known kinase inhibitor sunitinib .
Biochemical Pathways
The inhibition of these kinases disrupts the signaling pathways they are involved in. For instance, EGFR, Her2, and VEGFR2 are involved in the PI3K-PKB signaling pathway . The disruption of this pathway can lead to effects such as cell cycle arrest and apoptosis .
Result of Action
The result of the action of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione is the induction of cell cycle arrest and apoptosis in cancer cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a decrease in the activity of the anti-apoptotic protein Bcl-2 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione. For instance, the presence of halogen atoms in the compound can enhance its potency, selectivity, and pharmacological properties . .
properties
IUPAC Name |
2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O2/c19-13-8-3-1-2-4-9(8)14(20)18(13)12-10-5-6-15-11(10)16-7-17-12/h1-7H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYAPIRTBKWOCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=NC4=C3C=CN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438644 | |
Record name | 2-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione | |
CAS RN |
741686-49-7 | |
Record name | 2-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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